L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)
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Overview
Description
L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI) is a derivative of L-lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride typically involves the protection of the amino group of L-lysine with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. They involve the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the lysine residue.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include piperidine for Fmoc deprotection and various organic solvents like dichloromethane and dimethylformamide .
Major Products
The major products formed from these reactions are typically peptides with specific sequences, where L-lysine serves as a building block .
Scientific Research Applications
L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of this compound involves the protection of the amino group of lysine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is selectively removed under basic conditions, allowing for the controlled addition of other amino acids to the peptide chain .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(2-phenylacetyl)-L-lysine: A similar compound with a different protecting group.
Uniqueness
L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride is unique due to its specific protecting groups that allow for selective deprotection and functionalization, making it highly valuable in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hydrazinylmethylideneamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4.ClH/c23-25-14-24-12-6-5-11-20(21(27)28)26-22(29)30-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19-20H,5-6,11-13,23H2,(H,24,25)(H,26,29)(H,27,28);1H/t20-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPJHOBIBUMKRC-BDQAORGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=CNN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=CNN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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